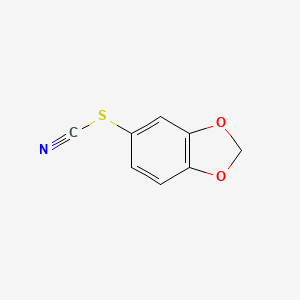

3,4-Methylenedioxyphenyl thiocyanate

Description

Properties

Molecular Formula |

C8H5NO2S |

|---|---|

Molecular Weight |

179.20 g/mol |

IUPAC Name |

1,3-benzodioxol-5-yl thiocyanate |

InChI |

InChI=1S/C8H5NO2S/c9-4-12-6-1-2-7-8(3-6)11-5-10-7/h1-3H,5H2 |

InChI Key |

UWQCKLGYBCGMAF-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)SC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

(a) 4-Hydroxy-3-Methylphenyl Thiocyanate (CAS 3774-53-6)

- Structure : A phenyl ring with –OH (4-position) and –CH₃ (3-position) substituents, coupled with a thiocyanate group.

- Key Differences: The absence of the methylenedioxy group reduces electron-donating effects compared to 3,4-methylenedioxyphenyl thiocyanate.

(b) 3-Phenyl-5-Phenylaminocarbonyl-2-[2’-Phenylimino-3’-Phenyl-4’-Oxothiazolidin-5’-Ylidene]-2,3-Dihydro-1,3,4-Thiadiazole (Compound 7h)

- Structure: A complex thiadiazole derivative with a thiocyanate-related thiazolidinone ring.

- Key Data :

- Comparison :

Methylenedioxyphenyl Derivatives with Non-Thiocyanate Functional Groups

(a) 3,4-Methylenedioxyamphetamine (MDA)

- Structure : A methylenedioxyphenyl group linked to an amphetamine backbone.

- Key Differences :

(b) N-Methyl-1-(3,4-Methylenedioxyphenyl)-2-Butanamine

- Structure : A methylenedioxyphenyl group attached to a branched aliphatic amine.

- Pharmacological profiles of such amphetamines highlight the critical role of functional groups in biological activity, suggesting that the thiocyanate analog may exhibit divergent behavior .

Thiocyanate-Containing Heterocycles

(a) 3-(4-Nitrophenyl)-2-[1’,3’-Diphenyl-2’-Thioxo-4’-Oxoimidazolidin-5’-Ylidene]-5-(2-Thienyl)-2,3-Dihydro-1,3,4-Thiadiazole (Compound 15c)

- Structure: A nitro-substituted phenyl ring fused to imidazolidinone and thiadiazole systems.

- Key Data :

- The target compound’s simpler structure may afford higher synthetic yields than complex heterocycles like 15c .

Data Table: Comparative Properties of Selected Thiocyanate Derivatives

*Hypothetical data inferred from structural analogs. †Typical thiocyanate IR absorption range. ‡Predicted based on methylenedioxy aromatic systems .

Q & A

Q. What are the established synthetic routes for 3,4-methylenedioxyphenyl thiocyanate, and what methodological considerations are critical for optimizing yield and purity?

Synthesis typically involves functionalizing the 3,4-methylenedioxyphenyl scaffold. A common approach is nucleophilic substitution or thiocyanation of precursor aryl halides. For example, analogous compounds like 3,4-methylenedioxyphenyl ethanol are synthesized via reactions with sesamol and ethylene carbonate under controlled conditions . Key considerations include:

Q. What analytical techniques are recommended for characterizing this compound, and how should data interpretation address common pitfalls?

- Chromatography : TLC or HPLC monitors reaction progress and purity, using silica gel plates or C18 columns .

- Spectroscopy :

- FT-IR : Confirms SCN stretch (~2050–2150 cm⁻¹) and aryl-O-CH₂-O vibrations (~940–980 cm⁻¹) .

- NMR : ¹H/¹³C NMR resolves substituent positions; aromatic protons appear downfield (δ 6.5–7.5 ppm) .

- Elemental Analysis : Validates stoichiometry; deviations may indicate hydration or solvent retention .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Q. How does the solubility profile of this compound influence experimental design?

The compound is sparingly soluble in water but dissolves in polar solvents (DMF, DMSO) and moderately in ethanol. Pre-saturate solvents with inert gases (N₂/Ar) to prevent oxidation during reactions .

Advanced Research Questions

Q. What mechanistic pathways govern the reactivity of this compound in nucleophilic substitution reactions?

The thiocyanate group (-SCN) acts as a pseudohalide, participating in SNAr (nucleophilic aromatic substitution) or cross-coupling reactions. For example:

Q. How can researchers address contradictions in reported synthetic yields for this compound derivatives?

Discrepancies often arise from:

- Purity of precursors : Trace moisture or impurities in aryl halides reduce yields .

- Reaction time : Extended stirring (≥24 hrs) may improve conversions but risk decomposition .

- Workup methods : Precipitation vs. column chromatography impacts recovery rates .

Recommendation: Replicate protocols with rigorous drying of reagents and monitor kinetics via TLC .

Q. What strategies are effective for identifying and mitigating byproducts in thiocyanate-based syntheses?

Common byproducts include:

- Isothiocyanate isomers : Formed via thiocyanate-thiocyanate isomerization; suppress with low-temperature reactions (<25°C) .

- Oxidation products : Sulfur oxidation to sulfoxides/sulfones; use antioxidants (e.g., BHT) or inert atmospheres .

- Polymerization : Stabilize monomeric forms via dilution or additives (e.g., TEMPO) .

Q. How can researchers evaluate the biological activity of this compound derivatives in pharmacological studies?

- In vitro assays : Screen for antimicrobial (MIC assays) or anticancer (MTT assays) activity, comparing against control thiocyanates .

- Structure-Activity Relationships (SAR) : Modify the methylenedioxy ring or -SCN group to assess impact on bioactivity .

- Toxicity profiling : Use zebrafish or murine models to evaluate acute toxicity (LD₅₀) and organ-specific effects .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

- DFT Calculations : Model transition states for SNAr or coupling reactions (e.g., B3LYP/6-31G* basis set) .

- Molecular Dynamics : Simulate solvent effects on reaction pathways .

- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.